![molecular formula C23H19N3OS B11082784 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11082784.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide
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Overview
Description
2-({3-CYANO-5H6H7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-NN-DIPHENYLACETAMIDE is a complex organic compound that belongs to the class of pyridine derivatives.
Preparation Methods
The synthesis of 2-({3-CYANO-5H6H7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-NN-DIPHENYLACETAMIDE typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve refluxing in the presence of a base like triethylamine, leading to the formation of the desired cyclopenta[b]pyridine structure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Scientific Research Applications
2-({3-CYANO-5H6H7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-NN-DIPHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({3-CYANO-5H6H7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-NN-DIPHENYLACETAMIDE involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to the suppression of cancer cell proliferation . The pathways involved include the inhibition of topoisomerase I and II, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives such as:
- Streptonigrone
- Lavendamycin
- Streptonigrin These compounds also exhibit anticancer properties and inhibit topoisomerase enzymes . 2-({3-CYANO-5H6H7H-CYCLOPENTA[B]PYRIDIN-2-YL}SULFANYL)-NN-DIPHENYLACETAMIDE is unique due to its specific structure, which may offer distinct advantages in terms of potency and selectivity .
Properties
Molecular Formula |
C23H19N3OS |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C23H19N3OS/c24-15-18-14-17-8-7-13-21(17)25-23(18)28-16-22(27)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,14H,7-8,13,16H2 |
InChI Key |
DJPBJAJGCSNDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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